molecular formula C10H10N2O3S B3375223 2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1082897-80-0

2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B3375223
CAS RN: 1082897-80-0
M. Wt: 238.27 g/mol
InChI Key: YHOOWXFFWCUOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid” is a chemical compound with the CAS Number: 897008-27-4 . It has a molecular weight of 169.18 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid” is C8H11NO3 . The InChI code is 1S/C8H11NO3/c1-4(8(10)11)7-5(2)9-12-6(7)3/h4H,1-3H3,(H,10,11) .


Physical And Chemical Properties Analysis

The melting point of “2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid” is 105-106°C . The compound is a powder at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-4-7(6(3)15-12-4)9-11-5(2)8(16-9)10(13)14/h1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOOWXFFWCUOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(ON=C2C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

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